gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester is synthesized through the esterification of gamma-linolenic acid with N-hydroxysuccinimide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester undergoes various chemical reactions, including:
Esterification: Formation of ester bonds with other compounds.
Hydrolysis: Breakdown of the ester bond in the presence of water.
Substitution: Replacement of the N-hydroxysuccinimidyl group with other functional groups.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in esterification reactions.
Anhydrous Conditions: Essential to prevent hydrolysis during synthesis.
Major Products Formed
The major products formed from these reactions include various ester derivatives and hydrolyzed products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester involves the formation of ester bonds with target molecules. This esterification process allows the compound to modify and interact with various biochemical pathways and molecular targets . The N-hydroxysuccinimidyl group facilitates the formation of stable ester bonds, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Gamma-Linolenic Acid: The parent compound, known for its anti-inflammatory properties.
N-Hydroxysuccinimide: A common reagent used in the synthesis of ester bonds.
Uniqueness
Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester is unique due to its ability to form stable ester bonds with a wide range of target molecules. This property makes it highly valuable in biochemical research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3/b7-6-,10-9-,13-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAGMPCFLOGLR-QNEBEIHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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